
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone
Übersicht
Beschreibung
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone, also known as Nifurpirinol, is a synthetic compound that belongs to the nitrofuran family. It has been widely used in veterinary medicine for the treatment of bacterial and protozoal infections in animals. Nifurpirinol has also been extensively studied for its potential use as an antibacterial and antifungal agent in human medicine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as some fungi. 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has also been studied for its potential use in the treatment of parasitic infections, such as giardiasis and trichomoniasis.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is not fully understood. It is believed to work by inhibiting bacterial and fungal nucleic acid synthesis. 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone may also disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been shown to have low toxicity in animals and humans. It is rapidly absorbed and metabolized in the liver, with the majority of the compound excreted in the urine. 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone has been shown to have no significant effects on blood chemistry, organ function, or reproductive function in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all bacterial and fungal strains. Additionally, its use in humans is limited due to its potential carcinogenicity.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone. One direction is to further study its potential use as an antibacterial and antifungal agent in human medicine. Another direction is to investigate its potential use in the treatment of parasitic infections. Additionally, researchers may explore the development of new derivatives of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is a synthetic compound with broad-spectrum antibacterial and antifungal activity. It has been extensively studied for its potential use in veterinary medicine and has shown promise for use in human medicine. Further research is needed to fully understand its mechanism of action and potential applications.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKZPYLOKMRABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516513 | |
| Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone | |
CAS RN |
82779-50-8 | |
| Record name | 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



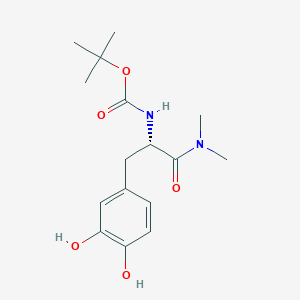
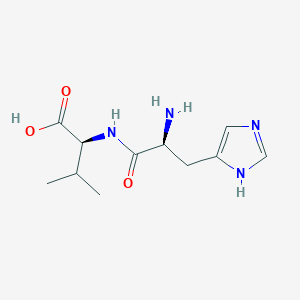
![[4-(2-Chlorophenyl)phenyl]methanamine](/img/structure/B3181312.png)


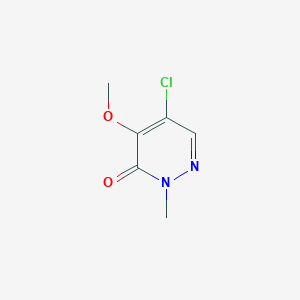
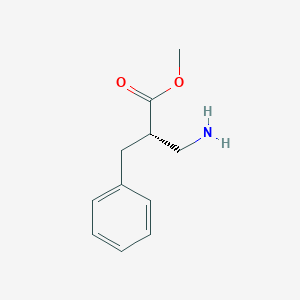



![5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one](/img/structure/B3181372.png)
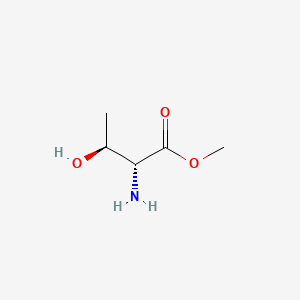

![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)